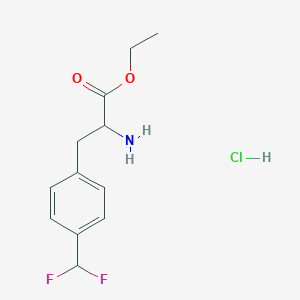
N-(2-Tert-butyloxan-4-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Tert-butyloxan-4-yl)prop-2-enamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been widely used in scientific research to investigate the role of glutamate transporters in various physiological and pathological conditions.
作用机制
N-(2-Tert-butyloxan-4-yl)prop-2-enamide inhibits glutamate transporters by binding to their substrate-binding sites and blocking the uptake of glutamate into the presynaptic terminal. This results in an increase in extracellular glutamate concentration, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects, including:
1. Increased excitability of neurons due to the accumulation of extracellular glutamate.
2. Activation of glutamate receptors, leading to calcium influx and downstream signaling.
3. Induction of oxidative stress and cell death in some cell types.
实验室实验的优点和局限性
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has several advantages and limitations for lab experiments, including:
Advantages:
1. Potent and selective inhibition of glutamate transporters.
2. Availability of commercial sources and established synthesis methods.
3. Ability to modulate glutamate signaling in a precise and controlled manner.
Limitations:
1. Non-specific effects on other transporters and receptors.
2. Toxicity and potential for off-target effects at high concentrations.
3. Limited ability to penetrate the blood-brain barrier and reach the central nervous system.
未来方向
There are several future directions for research on N-(2-Tert-butyloxan-4-yl)prop-2-enamide, including:
1. Development of more potent and selective glutamate transporter inhibitors.
2. Investigation of the role of glutamate transporters in other physiological systems, such as the immune system and the cardiovascular system.
3. Exploration of the potential therapeutic applications of glutamate transporter inhibitors in various neurological disorders.
4. Elucidation of the molecular mechanisms underlying the regulation of glutamate transporters and their interactions with other proteins and signaling pathways.
In conclusion, N-(2-Tert-butyloxan-4-yl)prop-2-enamide is a valuable tool for investigating the role of glutamate transporters in various physiological and pathological conditions. Its potent and selective inhibition of glutamate transporters has provided insights into the molecular mechanisms underlying glutamate signaling and has potential therapeutic applications in neurological disorders. However, its limitations and potential off-target effects should be taken into consideration when designing experiments.
合成方法
N-(2-Tert-butyloxan-4-yl)prop-2-enamide can be synthesized by reacting tert-butyl 4-bromo-2-butenoate with tert-butyl 2-aminobenzoate in the presence of a palladium catalyst. The reaction yields N-(2-Tert-butyloxan-4-yl)prop-2-enamide as a white solid, which can be purified by recrystallization.
科学研究应用
N-(2-Tert-butyloxan-4-yl)prop-2-enamide has been used in a wide range of scientific research applications, including:
1. Investigation of the role of glutamate transporters in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
2. Study of the molecular mechanisms underlying the regulation of glutamate transporters, including protein-protein interactions, post-translational modifications, and trafficking.
3. Development of novel drugs targeting glutamate transporters for the treatment of neurological disorders.
属性
IUPAC Name |
N-(2-tert-butyloxan-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-5-11(14)13-9-6-7-15-10(8-9)12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQODBMGIUXGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC(CCO1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Tert-butyloxan-4-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

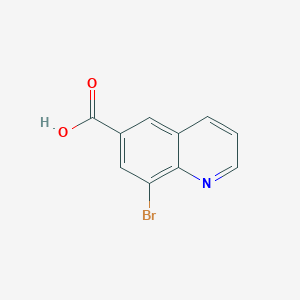
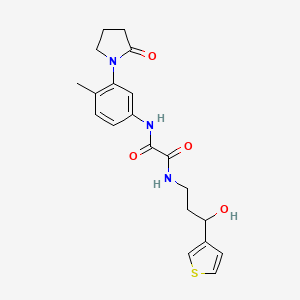
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-phenylacetamide](/img/structure/B2729078.png)
![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)
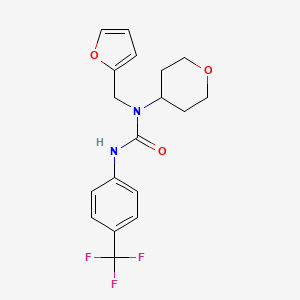
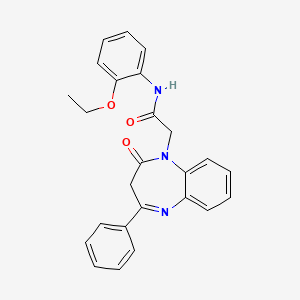
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2729089.png)
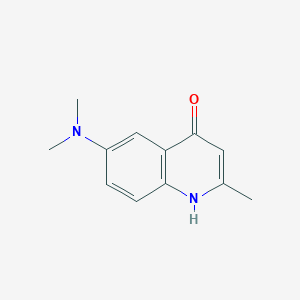
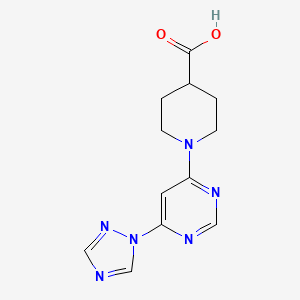
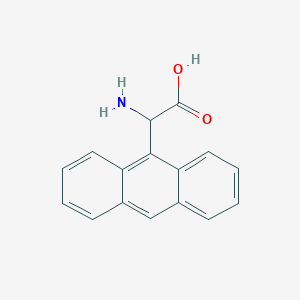
![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)
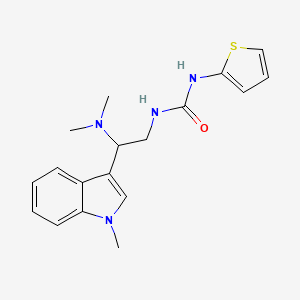
![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)
